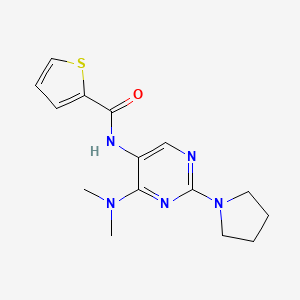
N-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C15H19N5OS and its molecular weight is 317.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Exploration
Research into compounds structurally related to N-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)thiophene-2-carboxamide focuses on the synthesis and exploration of various heterocyclic compounds, demonstrating a broad interest in developing novel chemical entities with potential biological activities. Studies like those by Hassaneen et al. (2003) highlight the synthesis of pyrimidinone and triazolopyrimidinone derivatives through condensation reactions, underscoring the versatility of pyrimidinyl and thiophene moieties in medicinal chemistry (Hassaneen & Abdallah, 2003).
Antimicrobial and Antitubercular Activities
Investigations into analogs of the target compound reveal significant antimicrobial and antitubercular properties. For instance, Chandrashekaraiah et al. (2014) synthesized pyrimidine-azitidinone analogs, examining their efficacy against bacterial, fungal strains, and Mycobacterium tuberculosis. This research underscores the potential of such compounds in addressing infectious diseases, offering insights into the development of new therapeutic agents (Chandrashekaraiah et al., 2014).
Cancer Research
In the context of cancer research, the structural framework of this compound serves as a foundation for developing antitumor agents. Hafez et al. (2017) focused on synthesizing thiophene and thieno[3,2-d]pyrimidine derivatives, evaluating their potency against liver, colon, and lung cancer cell lines. Such studies highlight the critical role of thiophene and pyrimidine derivatives in designing novel antitumor therapies, with some compounds exhibiting higher activity than doxorubicin, a standard chemotherapy drug (Hafez, Alsalamah, & El-Gazzar, 2017).
Biological Activity and Drug Development
Further research into compounds related to this compound includes studies on their biological activities and potential as drug candidates. Zhou et al. (2008) described the discovery of a histone deacetylase inhibitor with promising anticancer properties, illustrating the broader applicability of pyrimidine derivatives in drug discovery and development processes (Zhou et al., 2008).
Mecanismo De Acción
Pyrrolidine
This is a five-membered ring with a nitrogen atom. Compounds containing a pyrrolidine ring are known to have diverse biological activities and are used widely in medicinal chemistry . The pyrrolidine ring can contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring .
Pyrimidine
This is a six-membered ring with two nitrogen atoms. Pyrimidines are part of several important biomolecules, including DNA and RNA. Pyrimidine derivatives have been found to possess various biological activities, including antiviral, anticancer, and anti-inflammatory effects .
Propiedades
IUPAC Name |
N-[4-(dimethylamino)-2-pyrrolidin-1-ylpyrimidin-5-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5OS/c1-19(2)13-11(17-14(21)12-6-5-9-22-12)10-16-15(18-13)20-7-3-4-8-20/h5-6,9-10H,3-4,7-8H2,1-2H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVVYDYMRNZFGCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1NC(=O)C2=CC=CS2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(3-chloro-2-methylbenzenesulfonamido)methyl]-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B2600300.png)
![5-[(3-Chlorophenyl)methyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2600301.png)
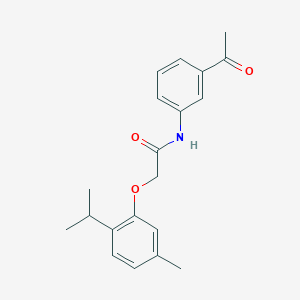
![8-(2-((3,5-dimethylphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2600304.png)
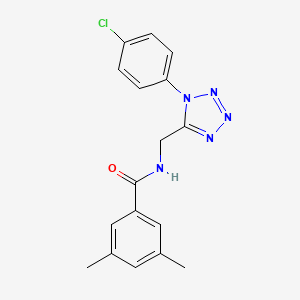
![4-[Benzyl(methyl)amino]-3-nitrobenzoic acid](/img/structure/B2600308.png)
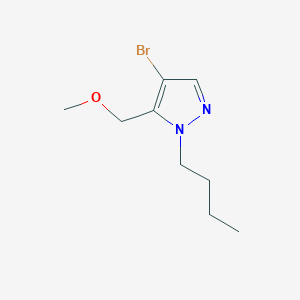
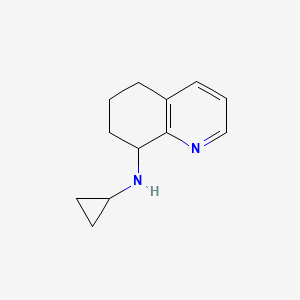
![6-Cyclopropyl-2-[1-(2-phenoxyacetyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2600316.png)
![5-((4-Bromophenyl)(4-ethylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2600317.png)
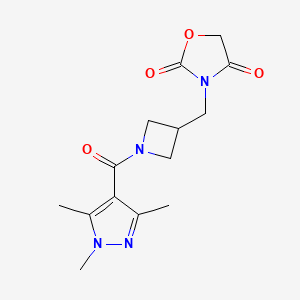
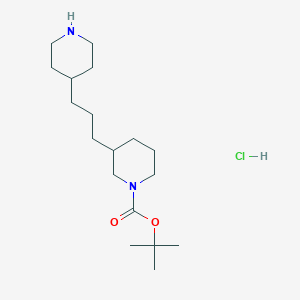
![N-[1-(4-methylpiperazine-1-carbonyl)cyclopentyl]prop-2-enamide](/img/structure/B2600321.png)
![4-(6-Chloropyridin-3-yl)-3-[(6-chloropyridin-3-yl)methyl]butan-2-one](/img/structure/B2600322.png)
